
5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s structure consists of a pentanamide core linked to a thieno[3,4-d]imidazole ring via an ethoxyethyl spacer.
5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide: is a chemical compound used as a linker in antibody-drug conjugates (ADCs). These ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with a pentanamide precursor and introduce the azido group.
Reaction Conditions: Specific conditions may vary, but typical steps include amide bond formation, azidation, and purification.
Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis follows similar principles.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The desired product is 5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a linker in ADCs for targeted drug delivery.
Biology: Enables selective drug release within cells expressing specific antigens.
Medicine: Investigated for cancer therapy due to ADCs’ potential.
Industry: ADCs are a growing field in pharmaceuticals.
Mecanismo De Acción
- Upon binding to its target antigen, the ADC is internalized by the cell.
- Intracellularly, lysosomal enzymes cleave the linker, releasing the cytotoxic drug.
- The drug exerts its effects (e.g., cell cycle arrest, apoptosis) on cancer cells.
Comparación Con Compuestos Similares
Uniqueness: The specific ethoxyethyl linker distinguishes it from other ADC linkers.
Similar Compounds: While I don’t have an exhaustive list, other ADC linkers include maleimides, hydrazines, and disulfides.
Remember that this compound’s applications are primarily in research and development, and its safety and efficacy depend on specific ADC designs and target antigens
Propiedades
Fórmula molecular |
C9H18N4O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
5-azido-N-[2-(2-hydroxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C9H18N4O3/c10-13-12-4-2-1-3-9(15)11-5-7-16-8-6-14/h14H,1-8H2,(H,11,15) |
Clave InChI |
JDOSGLKGLCZJPL-UHFFFAOYSA-N |
SMILES canónico |
C(CCN=[N+]=[N-])CC(=O)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


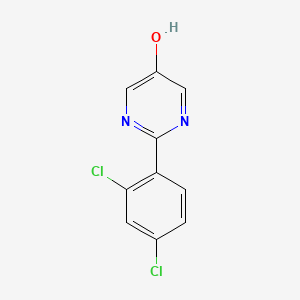
methylamine](/img/structure/B12083203.png)
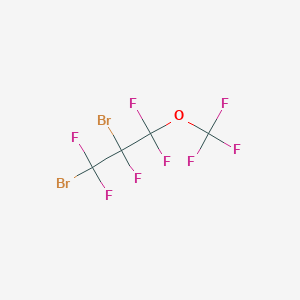
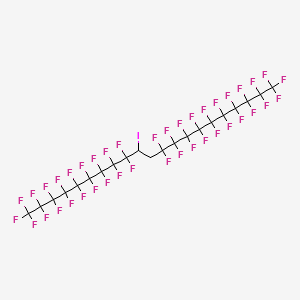

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)
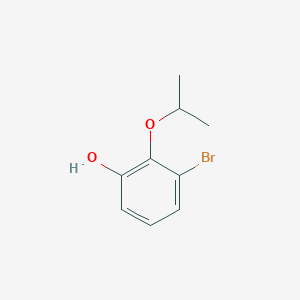

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
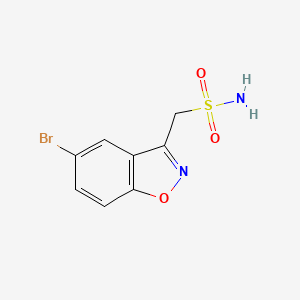
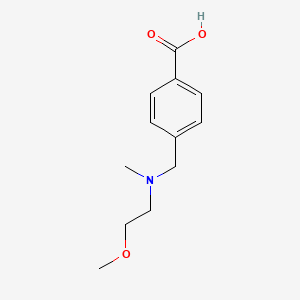
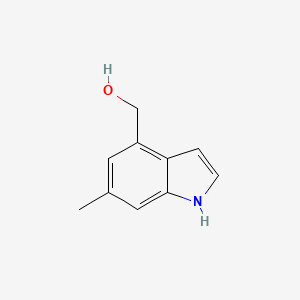

![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)
